Boc-N-Me-Ala-OH
Overview
Description
Boc-N-Me-Ala-OH, also known as N-α-t.-Boc-N-α-methyl-L-alanine, is a derivative of alanine . It is a standard building block for the introduction of alanine amino-acid residues by Boc Solid Phase Peptide Synthesis .
Synthesis Analysis
The synthesis of Boc-N-Me-Ala-OH involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .Molecular Structure Analysis
The molecular formula of Boc-N-Me-Ala-OH is C₉H₁₇NO₄, and it has a molar mass of 203.20 g/mol . The structure formula can be represented as C [C@H] (N ©C (=O)OC © ©C)C (O)=O .Chemical Reactions Analysis
Boc-N-Me-Ala-OH is used in peptide synthesis . It is a key precursor to generate N-(3-aryl)propylated alanine residues .Physical And Chemical Properties Analysis
Boc-N-Me-Ala-OH appears as a white to slight yellow to beige powder . It has a melting point of 88-92 °C . The optical rotation α 25/D (c=0.5 in ethanol) is -33.0 - -28.0 ° . It has a density of 1.1±0.1 g/cm3 and a boiling point of 296.3±19.0 °C at 760 mmHg .Scientific Research Applications
C-Alkylation of Peptides : Boc-N-Me-Ala-OH is involved in C-alkylation of peptides. One study describes the alkylation on sarcosine moieties with MeI and allyl or PhCH2Br, leading to the transformation of the Sar residue into a Me-D-Ala unit (Seebach et al., 1991).
Kinetic Properties in Enzyme Interactions : Another study investigated the kinetic parameters for peptide boronic acids and their interaction with alpha-lytic protease. Peptide analogues containing Boc-Ala showed significant effectiveness as inhibitors (Kettner et al., 1988).
Synthesis in Cyclosporine : Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, a part of the peptide sequence of cyclosporine, was synthesized, demonstrating the role of Boc-N-Me-Ala-OH in the synthesis of important immunosuppressive drugs (Wenger, 1983; Wenger, 1984).
Papain Catalyzed Esterification : In a study on the esterification of Boc-Ala-OH with various alcohols and diols, Boc-N-Me-Ala-OH was used as a reactant, showing its application in enzymatic synthesis processes (Cantacuzène & Guerreiro, 1987).
New Organotin(IV) Complexes : Research involving novel diorganotin(IV) derivatives of N α -( tert -Butoxycarbonyl)- l -Arginine (Boc–Arg–OH) and l -Ala- l -Arg incorporated Boc-protected amino acids like Boc-N-Me-Ala-OH, indicating its role in the synthesis of organometallic complexes with potential biomedical applications (Girasolo et al., 2010).
Inhibition of Serine Proteases : Boc-N-Me-Ala-OH derivatives were used in the study of the inhibition of various serine proteases. The research aimed to develop effective inhibitors for enzymes like chymotrypsin and cathepsin G (Kettner & Shenvi, 1984).
Safety And Hazards
Boc-N-Me-Ala-OH is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-alanine | |
CAS RN |
16948-16-6 | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.